1'-allyl-2-isobutyryl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
CAS No.:
Cat. No.: VC14833901
Molecular Formula: C25H25N3O2
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25N3O2 |
|---|---|
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | 2-(2-methylpropanoyl)-1'-prop-2-enylspiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one |
| Standard InChI | InChI=1S/C25H25N3O2/c1-4-14-27-21-12-8-6-10-19(21)25(24(27)30)22-18(13-15-28(25)23(29)16(2)3)17-9-5-7-11-20(17)26-22/h4-12,16,26H,1,13-15H2,2-3H3 |
| Standard InChI Key | PDRISPSMMSLRJD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)N1CCC2=C(C13C4=CC=CC=C4N(C3=O)CC=C)NC5=CC=CC=C25 |
Introduction
1'-Allyl-2-isobutyryl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a complex organic compound belonging to the class of spiro compounds and beta-carbolines. It features a unique spiro structure that combines elements of beta-carboline and indole systems, with an allyl group and an isobutyryl moiety contributing to its distinctive chemical properties. This compound is of interest in medicinal chemistry due to its potential therapeutic effects and diverse biological activities.
Synthesis Methods
The synthesis of 1'-allyl-2-isobutyryl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one typically involves multi-step organic reactions. Common methods include the use of specific reaction conditions such as temperature, solvent choice (e.g., dimethylformamide or ethanol), and catalysts (e.g., bases like sodium hydride). These conditions are crucial for optimizing yields and purity of the final product.
Biological Activities and Potential Applications
Compounds related to 1'-allyl-2-isobutyryl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one have been studied for their potential as therapeutic agents due to their ability to modulate receptor activity or inhibit certain enzymes. The specific biological effects of this compound are often linked to its interaction with various biological targets, which can be crucial for elucidating its pharmacological profile and therapeutic potential.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-β-carboline | Contains a methyl group instead of an allyl group | Neuroprotective effects |
| 2-Acetyl-β-carboline | Features an acetyl group | Antioxidant properties |
| 5-Methyltryptamine | Indole derivative with methyl substitution | Psychoactive effects |
Research Findings and Future Directions
Research into compounds like 1'-allyl-2-isobutyryl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one continues to reveal their potential therapeutic benefits and mechanisms of action within complex biological frameworks. The unique spiro configuration and combination of beta-carboline and indole structures in this compound may contribute to distinct pharmacological properties not observed in simpler analogs. Further studies are needed to fully explore its biological activities and potential applications in medicinal chemistry.
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